1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene
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Overview
Description
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy, methoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with difluoromethyl ether in the presence of a catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the selective formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-4-iodobenzene: This compound has an iodine atom instead of a nitro group, which affects its reactivity and applications.
1-(Difluoromethoxy)-2,2,2-trifluoroethane:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H7F2NO4 |
---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO4/c1-14-5-2-3-7(15-8(9)10)6(4-5)11(12)13/h2-4,8H,1H3 |
InChI Key |
CJRWZVCOTDAROG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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